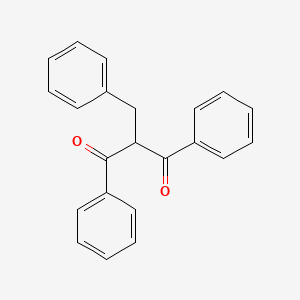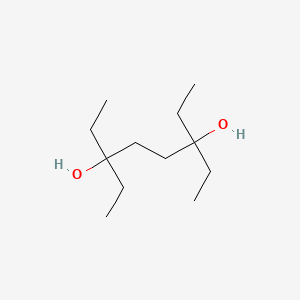
3,6-Diethyloctane-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethyloctane-3,6-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyloctane-3,6-diol typically involves the reaction of octane derivatives with ethyl groups and hydroxylation agents. One common method is the catalytic hydrogenation of 3,6-diethyloctyne-3,6-diol, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the starting materials are subjected to hydrogenation in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and recrystallization processes .
化学反応の分析
Types of Reactions
3,6-Diethyloctane-3,6-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
3,6-Diethyloctane-3,6-diol has several applications in scientific research:
作用機序
The mechanism of action of 3,6-Diethyloctane-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membranes, affecting their permeability and function .
類似化合物との比較
Similar Compounds
3,6-Dimethyloctane-3,6-diol: Similar in structure but with methyl groups instead of ethyl groups.
2-Butyne-1,4-diol: Another diol with a different carbon chain structure.
Uniqueness
3,6-Diethyloctane-3,6-diol is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterpart. This uniqueness makes it valuable in specific synthetic applications and research contexts .
特性
CAS番号 |
24459-12-9 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
3,6-diethyloctane-3,6-diol |
InChI |
InChI=1S/C12H26O2/c1-5-11(13,6-2)9-10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3 |
InChIキー |
MPDCMVBAAPNVSV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCC(CC)(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


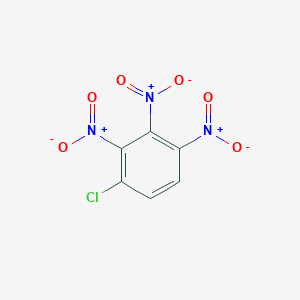
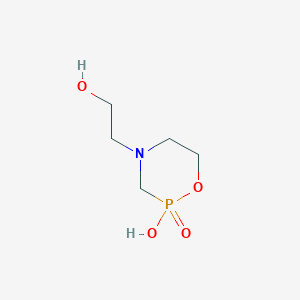
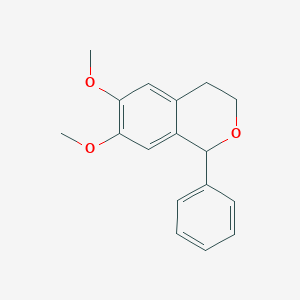
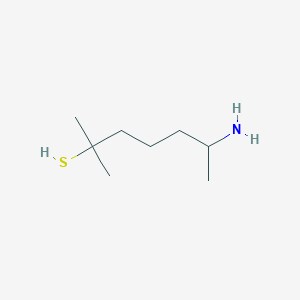
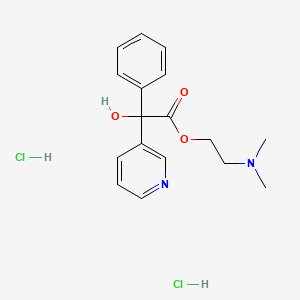
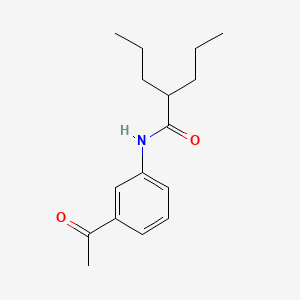
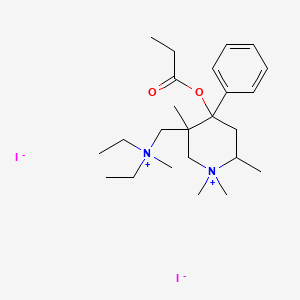
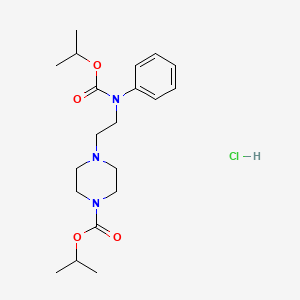
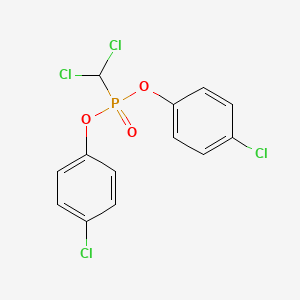
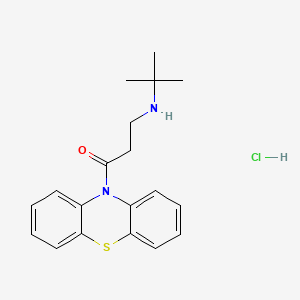
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
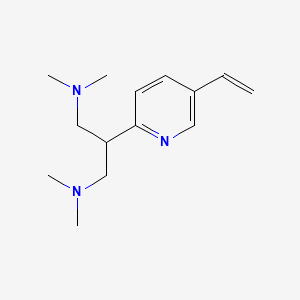
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
